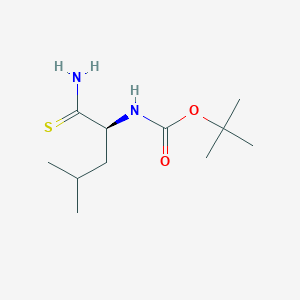

Boc-l-leucine thioamide

Description

Contextualization of Thioamide Isosteres in Peptide and Protein Science

In the field of peptide and protein science, the substitution of a standard amide bond with a thioamide bond represents a key chemical modification. chemrxiv.org A thioamide is a direct isostere of an amide, meaning it has the same number of atoms and valence electrons. nih.gov This single-atom substitution—replacing the carbonyl oxygen with a sulfur atom—introduces subtle yet profound changes to the molecule's physicochemical properties. researchgate.netresearchgate.net

Thioamides exhibit altered hydrogen bonding capabilities; the N-H group becomes a better hydrogen bond donor, while the sulfur is a weaker hydrogen bond acceptor compared to the amide oxygen. nih.gov This modification also changes the bond geometry, with a longer C=S bond and a shorter C-N bond, and increases the rotational barrier around the C-N bond. nih.gov These changes can influence peptide and protein folding, stability, and interactions. researchgate.net Furthermore, the thioamide bond is more reactive and possesses unique spectroscopic properties, making it a valuable tool for probing protein structure and function. bohrium.comnih.gov Consequently, thioamides have been incorporated into biologically active compounds to improve stability against enzymatic degradation by proteases and to modulate target affinity. chemrxiv.orgresearchgate.net

Significance of L-Leucine Derivatives in Biomolecular Mimicry and Functional Modulation

L-leucine is one of the essential branched-chain amino acids (BCAAs) and plays a critical role in protein synthesis and metabolic regulation. guidechem.com Its isobutyl side chain is non-polar and contributes to the hydrophobic core of proteins, influencing their three-dimensional structure. Derivatives of L-leucine are widely used in biochemical research to mimic natural peptides and modulate biological processes.

The chemical synthesis of L-leucine derivatives allows for the creation of peptidomimetics and molecular probes to study protein-protein interactions and enzyme mechanisms. wikipedia.org For example, protecting the amino group of L-leucine with a tert-butoxycarbonyl (Boc) group, forming Boc-L-leucine, is a common strategy in solid-phase peptide synthesis. guidechem.comchemicalbook.com These derivatives serve as building blocks for constructing complex peptides with specific functions. researchgate.net By modifying the leucine (B10760876) scaffold, researchers can fine-tune the pharmacological properties of peptide-based agents or create molecularly imprinted polymers for selective biopurification. researchgate.netnih.gov The functional modulation achieved through these derivatives is crucial for developing new therapeutics and understanding fundamental cellular pathways. semanticscholar.orggoogle.com

Structure

3D Structure

Properties

Molecular Formula |

C11H22N2O2S |

|---|---|

Molecular Weight |

246.37 g/mol |

IUPAC Name |

tert-butyl N-[(2S)-1-amino-4-methyl-1-sulfanylidenepentan-2-yl]carbamate |

InChI |

InChI=1S/C11H22N2O2S/c1-7(2)6-8(9(12)16)13-10(14)15-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,16)(H,13,14)/t8-/m0/s1 |

InChI Key |

RQWMTNZGUIFXTR-QMMMGPOBSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=S)N)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)CC(C(=S)N)NC(=O)OC(C)(C)C |

sequence |

X |

Origin of Product |

United States |

Synthetic Methodologies for Boc L Leucine Thioamide and Analogs

Solution-Phase Synthesis Strategies

Solution-phase synthesis offers a versatile platform for the preparation of thioamides, allowing for a range of reaction conditions and purification methods.

Thionation Reagents in Thioamide Formation (e.g., Lawesson's Reagent)

The direct conversion of an amide to a thioamide is most commonly achieved through a thionation reaction. Lawesson's reagent (LR), with the chemical name 2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide, is a premier agent for this transformation. alfa-chemistry.comnih.gov It is generally preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) for the thionation of amides because it often provides higher yields and fewer side reactions. caltech.eduorganic-chemistry.org

The reactivity of Lawesson's reagent is dependent on the electron density of the carbonyl oxygen; thus, amides are typically more readily thionated than esters. alfa-chemistry.comcaltech.edu The reaction mechanism involves the formation of a reactive dithiophosphine ylide from Lawesson's reagent in solution. nih.govorganic-chemistry.org This species interacts with the carbonyl group to form a thiaoxaphosphetane intermediate, which then undergoes a cycloreversion, driven by the formation of a stable P=O bond, to yield the thioamide. alfa-chemistry.comnih.gov

Reactions are often carried out in solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (CH₂Cl₂) at room temperature or with gentle heating. chemspider.comamazonaws.com For instance, the thionation of Boc-protected amino amides can be achieved by reacting the amide with Lawesson's reagent, which can be dissolved in THF, and stirring until the reaction is complete as monitored by thin-layer chromatography (TLC). chemspider.com A typical procedure might involve dissolving Lawesson's reagent in THF and adding a solution of the corresponding amide. chemspider.com The reaction time can vary from 30 minutes to overnight. chemspider.com

Table 1: Comparison of Thionation Conditions

| Reagent | Solvent | Temperature | Typical Reaction Time | Yield | Ref |

|---|---|---|---|---|---|

| Lawesson's Reagent | THF | Room Temperature | 30 min - overnight | 86% | chemspider.com |

| Lawesson's Reagent | Toluene | Elevated | Prolonged | Not specified | chemspider.com |

Precursor Chemistry and Intermediate Transformations

The synthesis of Boc-L-leucine thioamide begins with its corresponding amide, Boc-L-leucinamide. The preparation of this precursor is a critical step. N-protected amino acid amides can be synthesized through several methods. One convenient, one-pot procedure involves reacting a Boc-protected amino acid, such as Boc-L-leucine, with ammonium (B1175870) hydrogencarbonate and N-ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline (EEDQ) in a solvent like chloroform. oup.com This method proceeds smoothly at room temperature and generally results in high yields (81-96%) with minimal racemization for urethane-protected amino acids. oup.com

Another approach to forming the amide precursor is by activating the carboxylic acid of the N-protected amino acid. For example, using p-toluenesulphonyl chloride (TsCl) creates a mixed carboxylic-sulphonic anhydride (B1165640) intermediate, which can then be reacted with ammonia (B1221849) to form the amide. researchgate.net The manufacturing process for the initial N-protected amino acid, Boc-L-leucine, involves the reaction of L-leucine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) or tert-butyl chloroformate in the presence of a base. fengchengroup.comrsc.org

Once the Boc-L-leucinamide precursor is obtained, it undergoes thionation. The direct thionation of the amide using Lawesson's reagent is a common route. researchgate.net For example, Boc-Phe-Leu-OBzl has been successfully thionated using Lawesson's Reagent as a step in the synthesis of leucine (B10760876) enkephalin analogues. researchgate.net

Solid-Phase Synthesis Techniques for Incorporating Thioamide Linkages

Solid-phase peptide synthesis (SPPS) provides an efficient method for assembling peptides, and techniques have been developed to incorporate thioamide bonds directly on the solid support.

Compatibility with Different Protecting Group Strategies (e.g., Fmoc vs. Boc Chemistry)

The choice of protecting group strategy is crucial when synthesizing thiopeptides. Thioamides are sensitive to the harsh acidic conditions, specifically the use of hydrogen fluoride (B91410) (HF), required for cleavage in traditional Boc-based SPPS. nih.govnih.gov This incompatibility makes the Fmoc (9-fluorenylmethyloxycarbonyl) strategy the preferred method for solid-phase synthesis of thioamide-containing peptides. nih.govnih.gov Fmoc-based SPPS utilizes milder basic conditions (e.g., piperidine) for deprotection, which are compatible with the thioamide bond. nih.gov

While Boc-protected amino acids are fundamental to many peptide synthesis strategies, their direct use in a standard Boc-SPPS workflow for thiopeptides is problematic due to the final cleavage step. nih.govpeptide.com However, Boc-protected thioamino acid precursors can be used in other contexts, such as the solution-phase synthesis segments that are later incorporated into larger peptides.

On-Resin Thioamide Formation and Cleavage Considerations

The formation of a thioamide bond on a solid support can be achieved by thioacylation. This involves coupling an N-protected amino monothio acid to the resin-bound peptide. nih.gov Reagents like PyBOP (benzotriazol-1-yl-oxy-trispyrrolidino-phosphonium hexafluorophosphate) can be used to activate the N-protected amino monothio acids for coupling. chemrxiv.org This method avoids the direct use of thionation reagents on the resin, which can lead to side reactions. nih.gov

Alternatively, thioamide monomers, such as Fmoc-protected thiocarboxybenzotriazoles, can be used in conventional Fmoc-based SPPS. nih.gov These are incorporated into the growing peptide chain using standard coupling procedures. nih.gov

Cleavage from the resin in Fmoc-based synthesis is typically performed using trifluoroacetic acid (TFA), a condition that thioamides can tolerate. peptide.com This allows for the successful release of the final thiopeptide from the solid support.

Strategies for Masked C-Terminal Thioesters in Solid-Phase Peptide Synthesis

For applications like native chemical ligation (NCL), a C-terminal thioester is required. The acid sensitivity of the thioamide bond prevents the use of Boc-chemistry for the on-resin synthesis of a peptide with both a thioamide and a C-terminal thioester. nih.govresearchgate.net To overcome this, a method has been developed for the synthesis of thioamide-containing peptides with a masked C-terminal thioester that is revealed in situ. nih.govresearchgate.net

This strategy is compatible with Fmoc-based SPPS. The masked precursor allows for the assembly of the thiopeptide on the resin under standard Fmoc conditions. Following cleavage from the resin, the masking group is removed under conditions compatible with the thioamide, unmasking the C-terminal thioester just before ligation. This approach enables the construction of larger, multi-domain proteins containing thioamide modifications through sequential ligation. nih.gov

Chemoenzymatic and Bio-inspired Synthetic Approaches

While the direct synthesis of this compound via enzymatic routes is not prominently documented, the broader field of thioamide chemistry presents several chemoenzymatic and bio-inspired strategies that are highly relevant. These approaches highlight the potential for developing greener and more selective synthetic pathways.

One notable bio-inspired method involves the use of vanadium-dependent haloperoxidase enzymes for the oxidative dimerization of thioamides. nih.gov In this process, the enzyme catalyzes the formation of 1,2,4-thiadiazoles from thioamide precursors, using hydrogen peroxide as the terminal oxidant. nih.gov This demonstrates an enzyme's ability to mediate bond formation through the specific activation of the thioamide group. nih.gov

Furthermore, chemoenzymatic strategies are employed in the construction of large, complex biomolecules. Methods have been developed for the semi-synthesis of thioamide-containing proteins, where thiopeptide fragments, created through solid-phase synthesis, are ligated to protein fragments expressed in bacteria. nih.gov This hybrid approach combines the precision of chemical synthesis with the efficiency of biological production systems. nih.gov Another innovative method involves the chemoenzymatic conversion of ribosomally synthesized thioamides into thiazole (B1198619) moieties, a common feature in bioactive natural products. u-tokyo.ac.jpresearchgate.net This transformation utilizes the unique reactivity of the thioamide, which undergoes enzyme-free heterocyclization followed by enzymatic oxidation. researchgate.net

These examples underscore the growing interest in harnessing enzymes for thioamide synthesis and modification, paving the way for future applications in the synthesis of specific thioamides like this compound.

| Enzymatic Approach | Enzyme(s) Involved | Process Description | Application |

| Oxidative Dimerization | Vanadium-dependent haloperoxidases | Enzyme-mediated oxidative dimerization of thioamides using H₂O₂. nih.gov | Synthesis of 1,2,4-thiadiazoles. nih.gov |

| Protein Semi-synthesis | N/A (Ligation Chemistry) | Ligation of chemically synthesized thiopeptide fragments to bacterially expressed protein fragments. nih.gov | Generation of full-sized proteins with site-specific thioamide modifications. nih.gov |

| Thiazole Formation | Azoline dehydrogenase (GodE) | Spontaneous heterocyclization of a thioamide to a thiazoline, followed by enzymatic oxidation. researchgate.net | Synthesis of thiazole-containing macrocyclic peptides. researchgate.net |

Purification and Characterization Methodologies

The assessment of research-grade purity for this compound requires rigorous purification and comprehensive characterization. The methodologies employed are standard in modern organic and peptide chemistry.

Purification: The primary method for purifying this compound after synthesis is silica gel chromatography . chemspider.com When Lawesson's reagent is used for thionation, a thorough aqueous work-up is critical prior to chromatography to remove polar by-products. chemspider.com The thioamide product, being relatively non-polar, is typically eluted using a gradient of solvents such as petroleum ether and diethyl ether. chemspider.com

For higher purity, especially for peptide fragments, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govscispace.com Reversed-phase HPLC is commonly used to purify thioamide-containing peptides to homogeneity, often exceeding 97-98% purity. scispace.com

Characterization: A combination of spectroscopic techniques is used to confirm the identity and purity of the final compound.

Thin-Layer Chromatography (TLC): Utilized to monitor the progress of the synthesis reaction. The thioamide product generally has a higher Rf value than the starting amide due to its lower polarity. chemspider.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The chemical shifts of protons adjacent to the thioamide group are distinct from their amide counterparts. For example, in a related thiopeptide, the protons of the amino acid residue containing the thioamide bond show characteristic shifts. cdnsciencepub.com

Mass Spectrometry (MS): Confirms the correct molecular weight of the compound, verifying the substitution of an oxygen atom with a sulfur atom. Techniques like High-Resolution Mass Spectrometry (HRMS) provide exact mass, which confirms the elemental composition. nih.gov Matrix-Assisted Laser Desorption/Ionization (MALDI) MS is also frequently used for thiopeptide characterization. nih.gov

UV-Vis Spectroscopy: Thioamides exhibit a characteristic UV absorption maximum that is distinct from the corresponding amide. While amides absorb below 230 nm, thioamides typically have an absorbance maximum around 270-280 nm. nih.govamazonaws.com This property can be useful for detecting the product in HPLC fractions. amazonaws.com

| Technique | Purpose | Typical Findings for Thioamides |

| Purification | ||

| Silica Gel Chromatography | Removal of reagents and by-products. chemspider.com | Elution with non-polar to moderately polar solvent systems (e.g., ether/petroleum ether). chemspider.com |

| HPLC | High-purity isolation of the final product. nih.gov | Purity >98% is achievable. scispace.com |

| Characterization | ||

| ¹H NMR | Structural confirmation. chemspider.comcdnsciencepub.com | Protons alpha to the C=S group and N-H protons show characteristic downfield shifts compared to amides. |

| Mass Spectrometry | Molecular weight and formula confirmation. nih.govnih.gov | Molecular ion peak corresponds to the mass of the thioamide (M+S-O of the amide). |

| UV-Vis Spectroscopy | Detection and quantification. nih.govamazonaws.com | Characteristic absorbance maximum (λmax) around 270-280 nm. amazonaws.com |

Chemical Reactivity and Mechanistic Investigations of Boc L Leucine Thioamide Analogues

Role in Native Chemical Ligation (NCL) and Related Chemoselective Couplings

Native Chemical Ligation (NCL) is a cornerstone technology for the synthesis of large peptides and proteins by joining a C-terminal thioester peptide with an N-terminal cysteine-containing peptide. nih.govupenn.edu The compatibility of thioamide-containing peptides with NCL conditions has been a subject of significant investigation, opening avenues for the site-specific incorporation of this modification into proteins. nih.govresearchgate.net

Initial studies have demonstrated that the thioamide functional group is generally compatible with standard NCL conditions. nih.govresearchgate.net These reactions typically proceed in aqueous buffer at a neutral pH, involving a reversible transthioesterification followed by an irreversible intramolecular S-to-N acyl shift to form a native peptide bond at the ligation site. researchgate.net

Research has shown that thioamide-containing peptides, both as C-terminal thioesters and as N-terminal cysteine fragments, can be successfully ligated. nih.govresearchgate.net Most sequence variations can be coupled in good yields using common reducing agents like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT). nih.govresearchgate.net

However, the stability of the thioamide can be influenced by the reaction conditions. For instance, prolonged incubations, particularly with TCEP, have been observed to lead to some byproduct formation. nih.govresearchgate.net Concerns regarding potential side reactions, such as Edman-type degradation or desulfurization of the thioamide, have been raised but are generally not significant under optimized NCL conditions. researchgate.net The thioamide's acid lability, particularly its degradation during the hydrofluoric acid cleavage step in Boc-based solid-phase peptide synthesis (SPPS), necessitates the use of Fmoc-based strategies for synthesizing thioamide-containing peptide thioesters. nih.govresearchgate.net

To circumvent challenges in synthesizing thioamide-containing C-terminal thioesters, methods have been developed to generate a masked thioester that is revealed in situ. nih.gov This approach is particularly useful for Fmoc-based SPPS and allows for the efficient synthesis of the required peptide fragments. nih.gov Furthermore, thioamides have been shown to be compatible with the use of a thiazolidine (B150603) protecting group for the N-terminal cysteine, a strategy that enables multiple, sequential ligations for the construction of larger proteins. nih.govresearchgate.net

Table 1: Compatibility of Thioamide-Containing Peptides in NCL

| Feature | Observation | Citation |

|---|---|---|

| General Compatibility | Thioamide group is well-tolerated under standard NCL conditions. | nih.govresearchgate.net |

| Peptide Fragments | Can be incorporated into both C-terminal thioester and N-terminal Cys fragments. | nih.govresearchgate.net |

| Reducing Agents | Compatible with both TCEP and DTT. | nih.govresearchgate.net |

| Stability | Prolonged reaction times, especially with TCEP, may lead to byproducts. | nih.govresearchgate.net |

| Synthesis Strategy | Fmoc-based SPPS is required due to the acid-lability of thioamides. | nih.govresearchgate.net |

| Masked Thioesters | In situ thioester formation from masked precursors is a viable strategy. | nih.gov |

| Orthogonal Protection | Compatible with N-terminal thiazolidine protection for sequential ligations. | nih.govresearchgate.net |

The key step in NCL is the intramolecular S-to-N acyl shift, which results in the formation of the desired amide bond. researchgate.net In the context of thioamide-containing peptides, the fundamental mechanism remains the same. The initial transthioesterification between the C-terminal thioester and the N-terminal cysteine thiol is a reversible process. This is followed by the irreversible rearrangement to the thermodynamically more stable amide bond. researchgate.net

While generally efficient, certain side reactions can occur. One potential byproduct arises from Edman-type cyclization, particularly if a thioamide is located at the N-terminus of the C-terminal fragment. researchgate.net Another concern is the desulfurization of the cysteine residue by the nucleophilic thioamide sulfur, though this has not been reported as a major issue. researchgate.net

Prolonged exposure to certain reagents, like TCEP, can lead to the formation of unidentified byproducts. nih.govresearchgate.net The exact structures of these byproducts and the mechanisms of their formation are not always fully characterized but highlight the importance of optimizing reaction times and conditions when working with thioamide-modified peptides.

Nucleophilic and Electrophilic Reactivity Patterns of the Thioamide Moiety

The thioamide group exhibits distinct reactivity compared to its amide counterpart due to the properties of the sulfur atom. The sulfur is larger, more polarizable, and the C=S bond is longer and weaker than the C=O bond. nih.gov This leads to a different profile of nucleophilic and electrophilic reactivity. researchgate.net

Thioamides are generally more reactive towards nucleophiles than amides. acs.org The thiocarbonyl carbon is a soft electrophile, readily attacked by soft nucleophiles. The reaction of Boc-L-leucine thioamide with hydroxylamine (B1172632), for example, can proceed to form the corresponding amidoxime (B1450833). cdnsciencepub.com This reaction's efficiency can be high, sometimes eliminating the need for electrophilic assistance, especially with highly reactive thioamides and strong nucleophiles. cdnsciencepub.com

Similarly, cyanamide (B42294) can react with thioamides, although it is a less potent nucleophile than hydroxylamine. cdnsciencepub.com In such cases, electrophilic activation is often necessary to facilitate the reaction. cdnsciencepub.com

The thioamide sulfur is a soft nucleophile and can be targeted by soft electrophiles. nih.gov This reactivity is exploited in electrophilic activation strategies to enhance the reactivity of the thiocarbonyl carbon towards nucleophiles. icp.ac.ru Mercuric ions (Hg²⁺), being soft electrophiles, have a high affinity for the thioamide sulfur. cdnsciencepub.comresearchgate.net

The coordination of Hg²⁺ to the sulfur atom increases the electrophilicity of the thiocarbonyl carbon, making it more susceptible to nucleophilic attack. cdnsciencepub.com This mercuric ion assistance is particularly useful for reactions involving less reactive thioamides or sterically hindered substrates, as well as for reactions with weaker nucleophiles like cyanamide. cdnsciencepub.com For instance, the conversion of sterically hindered N-substituted thioamides to amidines often requires the presence of a mercury(II) salt. cdnsciencepub.com

Formation of Cyclic Structures and Modified Peptides

The unique reactivity of the thioamide group has been harnessed for the synthesis of various cyclic structures and modified peptides. The reaction of a thioamide-containing dipeptide ester, such as Boc-Leu-ψ[CSNH]-Phe-OCH₃, with nucleophiles like hydroxylamine or hydrazine (B178648) in the presence of Hg(OAc)₂ can lead to the formation of cyclic amidoxime or amidrazone lactones. cdnsciencepub.com This cyclization occurs through intramolecular attack of the newly formed amidoxime or amidrazone on the C-terminal ester.

Furthermore, the conversion of thioamides to other functional groups, such as amidines, provides a pathway to novel peptide analogues. cdnsciencepub.com These modifications can significantly alter the biological activity and conformational properties of the parent peptide. The ability to perform these transformations chemoselectively allows for the precise engineering of peptide structures for various applications in medicinal chemistry and chemical biology. Recent advancements have also focused on thioamide-based strategies for peptide macrocyclization. acs.orgrsc.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation/Formula |

|---|---|

| This compound | Boc-Leu-ψ[CSNH₂] |

| Tris(2-carboxyethyl)phosphine | TCEP |

| Dithiothreitol | DTT |

| 9-fluorenylmethoxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| This compound amidoxime | Boc-Leu-ψ[C(=NOH)NH₂] |

| Boc-Leu-ψ[CSNH]-Phe-OCH₃ | |

| Mercuric acetate (B1210297) | Hg(OAc)₂ |

Amidoxime and Amidrazone Formation

The inherent reactivity of the thioamide group, particularly its thiocarbonyl moiety, allows for its conversion into other useful functional groups, such as amidoximes and amidrazones. These transformations typically involve the reaction of the thioamide with a suitable nucleophile.

Research has demonstrated the direct conversion of this compound (Boc-Leu-ψ(CSNH₂)) to its corresponding amidoxime. In one study, treating Boc-Leu-ψ(CSNH₂) with hydroxylamine in tetrahydrofuran (B95107) (THF) at room temperature yielded the Boc-L-leucine amidoxime analogue (Boc-Leu-ψ[C(=NOH)NH₂]). cdnsciencepub.com The high intrinsic reactivity of the primary thioamide of leucine (B10760876), combined with the nucleophilicity of hydroxylamine, allowed this reaction to proceed efficiently without the need for an electrophilic catalyst, affording the product in a 62% yield. cdnsciencepub.com

However, for less reactive or sterically hindered thioamides, the assistance of a thiophilic catalyst, such as a mercury(II) salt, is often necessary to promote the reaction. cdnsciencepub.com For instance, the conversion of other N-substituted thioamides to amidoximes required the presence of mercuric acetate (Hg(OAc)₂) to overcome unfavorable steric effects and facilitate the nucleophilic attack. cdnsciencepub.com Similarly, the formation of amidoxime methyl ethers from thioamides has been achieved using O-methyl hydroxylamine hydrochloride in the presence of silver tetrafluoroborate (B81430) (AgBF₄) or mercury(II) trifluoroacetate (B77799) (Hg(TFA)₂). researchgate.net

The thioamide group can also be converted to an amidrazone, which can then serve as an intermediate for the synthesis of other heterocyclic systems. For example, thioamides react with hydrazine to form amidrazones, which can be subsequently cyclized to form triazoles. acs.org This reaction sequence involves the initial formation of the amidrazone intermediate, followed by reaction with a one-carbon electrophile (like formic acid or its equivalent) and subsequent cyclization. acs.org

| Thioamide Precursor | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Boc-Leu-ψ(CSNH₂) | NH₂OH, THF, Room Temperature | Boc-Leu-ψ[C(=NOH)NH₂] | 62% | cdnsciencepub.com |

| Generic N-substituted thioamides | NH₂OH, Hg(OAc)₂, THF | Corresponding Amidoximes | Variable | cdnsciencepub.com |

| Generic thioamides | O-methyl hydroxylamine hydrochloride, AgBF₄ | Amidoxime ethers | 83% (for specific substrate) | researchgate.net |

Macrocyclization Strategies Employing Thioamides

The unique reactivity of the thioamide bond has been harnessed in the development of novel macrocyclization strategies for peptides. These methods often offer advantages in terms of chemoselectivity and reaction conditions over traditional lactamization.

One prominent strategy involves the silver(I)-promoted head-to-tail macrocyclization of linear peptides bearing an N-terminal thioamide. nih.govunimelb.edu.au In this approach, the thioamide is activated by a silver(I) salt, such as Ag₂CO₃ or AgI, which chemoselectively coordinates to the sulfur atom. This activation facilitates the intramolecular attack by the C-terminal carboxylate, leading to the formation of an isoimide (B1223178) intermediate. nih.govunimelb.edu.au This intermediate subsequently undergoes an acyl transfer to form the desired macrocyclic peptide, with the extrusion of silver sulfide (B99878) (Ag₂S). This method is considered "traceless" as the thioamide is ultimately converted into a native amide bond in the final cyclic product. nih.gov The reaction proceeds under mild conditions and has been successfully applied to various peptide sequences. nih.govunimelb.edu.au

Another approach to peptide macrocyclization that is compatible with the thioamide functional group involves the use of coupling agents like diphenylphosphoryl azide (B81097) (DPPA). rsc.org This method has been shown to tolerate the presence of thioamide backbone modifications, allowing for the synthesis of complex cyclic peptides that incorporate this isostere. rsc.org

| Strategy | Key Reagents | Mechanism Highlights | Key Features | Reference |

|---|---|---|---|---|

| Ag(I)-Promoted Head-to-Tail Cyclization | Ag₂CO₃ or AgI | Activation of N-terminal thioamide, formation of an isoimide intermediate, acyl transfer. | Traceless (thioamide becomes amide), chemoselective. | nih.govunimelb.edu.au |

| DPPA-Mediated Lactamization | Diphenylphosphoryl azide (DPPA) | Standard peptide coupling. | Tolerates thioamide modifications within the peptide chain. | rsc.org |

Stability and Degradation Pathways of the Thioamide Bond in Chemical Environments

Despite their utility, thioamides exhibit distinct stability profiles and degradation pathways that differ significantly from their amide counterparts. The stability of the thioamide bond is highly dependent on the chemical environment, particularly pH.

Thioamides are known to be sensitive to strong acidic conditions, such as those used for cleavage from a solid-phase resin (e.g., neat trifluoroacetic acid, TFA). nih.govnih.gov Under these conditions, the thioamide sulfur, being more nucleophilic than an amide oxygen, can participate in an Edman-like degradation pathway. nih.govnih.gov This process is initiated by the protonation of the amide carbonyl of the adjacent amino acid residue. The activated carbonyl then undergoes a 5-exo-trig cyclization via intramolecular attack by the thioamide sulfur. This cyclization leads to rapid cleavage of the peptide chain and can also cause epimerization of the adjacent amino acid. nih.gov

Conversely, the thioamide bond is generally stable at neutral or physiological pH. nih.gov It has been shown to be compatible with the conditions of Native Chemical Ligation (NCL), a key method for protein synthesis. nih.gov However, prolonged exposure to certain reagents, even under relatively mild conditions, can lead to degradation. For example, extended incubation with the reducing agent tris(2-carboxyethyl)phosphine (TCEP) can result in the formation of degradation byproducts, particularly if a rigorously oxygen-free atmosphere is not maintained. nih.gov

In biological or oxidative environments, the thioamide group can be metabolized. The degradation pathway often involves sequential oxygenations of the sulfur atom, a process mediated by enzymes like flavoprotein monooxygenases or cytochromes P450. ethz.ch This metabolic activation leads to the formation of a thioamide S-oxide and potentially a highly reactive thioamide S,S-dioxide. ethz.ch These oxidized species are unstable and can subsequently eliminate the sulfur atom to yield either a nitrile or a native amide derivative. ethz.ch This metabolic instability is a critical consideration in the design of thioamide-containing therapeutic agents. tandfonline.com

| Condition/Environment | Degradation Pathway | Resulting Products | Reference |

|---|---|---|---|

| Strong Acid (e.g., TFA) | Edman-like degradation via 5-exo-trig cyclization | Peptide chain scission, epimerization | nih.gov |

| Prolonged TCEP incubation | Unspecified degradation | Various byproducts | nih.gov |

| Metabolic/Oxidative | Sequential S-oxygenation | Thioamide S-oxide, Nitriles, Amides | ethz.ch |

Conformational and Spectroscopic Analysis of Thioamide Modified Peptides and Peptidomimetics

Influence of Thioamide Substitution on Peptide Backbone Conformation

The introduction of a sulfur atom in place of an oxygen atom in the peptide backbone initiates a cascade of structural alterations. These changes stem from the inherent differences between sulfur and oxygen, including van der Waals radius, electronegativity, and bond lengths. The C=S bond is significantly longer (~1.60-1.71 Å) than the C=O bond (~1.23-1.25 Å), and the van der Waals radius of sulfur is larger than that of oxygen (1.85 Å vs. 1.40 Å). nih.govnih.gov These geometric differences, combined with altered electronic properties, directly influence the conformational landscape available to the peptide.

A key feature of the thioamide bond is its increased double-bond character compared to the standard amide bond. This is due to a greater charge transfer from the nitrogen atom to the C=S bond. dokumen.pub Consequently, the rotational barrier around the C-N bond in thioamides is significantly higher. dokumen.pub This increased barrier, estimated to be around 5 kcal/mol greater than in amides, leads to reduced conformational flexibility and a more rigid peptide backbone in the vicinity of the substitution. nih.gov Studies using NMR spectroscopy and ab initio calculations have confirmed that the amino group of thioformamide (B92385) is more conformationally rigid than that of formamide, illustrating this fundamental principle. nih.gov

Table 1: Comparison of Amide and Thioamide Bond Properties

| Property | Amide (Oxo-peptide) | Thioamide (Thio-peptide) | Reference(s) |

| C-N Rotational Barrier | Lower | Higher (~5 kcal/mol greater) | nih.gov |

| C=X Bond Length | ~1.23-1.25 Å | ~1.60-1.71 Å | nih.govnih.gov |

| Flexibility | More Flexible | More Rigid | nih.gov |

Thioamide substitution profoundly alters the hydrogen bonding capabilities of the peptide backbone. acs.orgnih.gov The thioamide N-H group is a significantly stronger hydrogen bond donor than its amide counterpart. nih.govacs.orgchemrxiv.org This increased donor strength is attributed to the lower pKa of the thioamide nitrogen proton. chemrxiv.org

Conversely, the sulfur atom of the thiocarbonyl group is generally considered a weaker hydrogen bond acceptor compared to the carbonyl oxygen of an amide. chemrxiv.org However, this property is highly dependent on the geometry of the interaction. acs.orgnih.govnih.gov Computational and experimental studies suggest that while often weaker, a thioamide can function as an equally strong or even stronger hydrogen-bond acceptor if the donor approaches at an optimal angle, typically between 90° and 100° relative to the C=S bond axis. chemrxiv.orgnih.gov The local dielectric environment also plays a crucial role in modulating the acceptor strength. acs.orgnih.govnih.gov This dual nature allows thioamides to either stabilize or destabilize local structures depending on the specific geometric and environmental context.

The compatibility of the thioamide linkage with common secondary structures like alpha-helices and beta-sheets is a critical aspect of its use in peptidomimetics. Research has shown that thioamides can be incorporated into these structures without causing gross perturbations. nih.govacs.org However, the thermodynamic impact—whether stabilizing, destabilizing, or neutral—is highly context-dependent. rsc.orgrsc.org

Alpha-Helices: In model helical peptides, substituting a thioamide at a central position tends to disrupt the helix, whereas substitution near the N-terminus is less destabilizing. rsc.org The effect can vary significantly depending on the specific location and interactions within the helix.

Beta-Sheets: In β-hairpin models, the effect of thioamide incorporation depends on its role in the hydrogen-bonding network. rsc.org When positioned to act as a hydrogen bond donor, a thioamide can be stabilizing or neutral. rsc.orgnih.gov When it must act as an acceptor, the substitution is often destabilizing. rsc.org The results demonstrate that a thioamide linkage is compatible with the geometry of β-sheet secondary structures, but its influence on stability is position-specific. acs.orgresearchgate.net

Spectroscopic Characterization Techniques for Thioamide-Containing Biomolecules

The unique electronic structure of the thioamide group imparts distinct spectroscopic properties that are invaluable for analysis. These properties allow the thioamide to serve as a built-in spectroscopic probe to monitor local conformation and dynamics. rsc.org

The most notable spectroscopic feature of a thioamide is its ultraviolet absorption profile. Unlike an amide, which has a strong π → π* transition around 220 nm, a thioamide exhibits a red-shifted π → π* absorption maximum at approximately 265-270 nm. nih.govrsc.org It also possesses a much weaker n → π* transition at even longer wavelengths, around 340 nm. rsc.org

This significant red-shift moves the thioamide's primary absorption into a more accessible spectral window, away from the signals of other chromophores in a peptide or protein. uzh.chnih.gov This allows for the selective excitation of the thioamide, making it an excellent probe for fluorescence quenching experiments and for studying conformational changes. uzh.chnih.gov Furthermore, placing two thioamides in adjacent positions can lead to electronic coupling, resulting in a broadened and further red-shifted absorption spectrum. rsc.org

In infrared spectroscopy, the thioamide bond provides a distinct vibrational signature. The C=S stretching frequency is found at a much lower wavenumber (around 1120 cm⁻¹) compared to the amide I band (C=O stretch), which appears around 1660 cm⁻¹. nih.gov

This positions the thioamide vibrational mode in a spectral region that is typically transparent in proteins, free from the overwhelming amide I signal. nih.gov This makes the C=S stretch an excellent, non-invasive probe for studying local structure and dynamics. researchgate.net Time-resolved IR spectroscopy, in particular, can leverage this unique signal to follow photo-initiated conformational changes in thioxopeptides on ultrafast timescales. uzh.chscispace.com

Table 2: Spectroscopic Properties of Amide vs. Thioamide Bonds

| Spectroscopic Technique | Amide (C=O) | Thioamide (C=S) | Reference(s) |

| UV Absorption (π → π) | ~220 nm | ~265-270 nm | nih.gov |

| UV Absorption (n → π) | Not prominent | ~340 nm | rsc.org |

| IR Stretch Frequency | ~1660 cm⁻¹ (Amide I) | ~1120 cm⁻¹ | nih.gov |

Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics and Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the conformational dynamics and structural properties of thioamide-modified peptides at atomic resolution. The substitution of a backbone amide oxygen with sulfur introduces distinct electronic and steric changes that influence the local and global conformation of the peptide, which can be monitored by NMR. researchgate.netnsf.gov

Research has shown that the chemical shifts of protons, particularly the α-CH proton, are highly sensitive to the peptide's secondary structure. researchgate.net In general, the ¹H NMR chemical shift of the α-CH proton experiences an upfield shift in a helical conformation and a downfield shift when in a β-strand extended configuration, relative to its random coil value. researchgate.net This principle allows for the rapid and quantitative determination of secondary structure elements in thioamidated peptides. researchgate.net For instance, studies on thio-analogs of L-valine containing peptides showed a general deshielding effect, with the α-CH and thioamide NH protons shifting downfield by about 0.5-1.0 ppm compared to their amide counterparts. chem-soc.si

Furthermore, NMR studies can elucidate the conformational equilibrium between different isomeric states. In the case of some thioamide-containing peptides, NMR spectra recorded in solvents like DMSO-d6 have revealed the presence of multiple sets of signals, indicating an equilibrium between different geometric isomers (e.g., Z and E configurations). cdnsciencepub.com The ratio of these isomers can be quantified, providing insight into the conformational preferences of the thioamide bond in different solvent environments. cdnsciencepub.com The ¹³C chemical shifts of the thioamide carbonyl (typically found 30 ppm downfield from the corresponding amide resonance) and adjacent carbons, such as the γ- and β-carbons of a proline ring, are also diagnostic for elucidating the conformation of the tertiary thioamide group. nih.govresearchgate.net These studies suggest that the conformation of thiopeptides is governed by a balance between the hydrogen-bonding ability of the thioamide group and steric repulsion between the thiocarbonyl sulfur and adjacent amino acid side chains. researchgate.net

Systematic investigations of thioamide incorporation into β-hairpin scaffolds using NMR have shown that the structural impact can be stabilizing, destabilizing, or neutral depending on the position of the substitution and the inherent stability of the scaffold. researchgate.netnsf.gov These positional effects underscore the importance of NMR in providing detailed structural context for the perturbations caused by thioamidation. researchgate.net

| Parameter | Observation in Thioamide Peptides | Significance | References |

|---|---|---|---|

| ¹H α-CH Chemical Shift | Upfield shift in helical structures; downfield shift in β-sheets compared to random coil. | Determination of local secondary structure. | researchgate.net |

| ¹H Thioamide NH | Generally shifted downfield compared to amide NH. | Indicator of thioamide incorporation and local electronic environment. | chem-soc.si |

| ¹³C Thiocarbonyl Shift | Resonates ~30 ppm downfield (200–210 ppm) compared to the amide carbonyl. | Confirms the presence and electronic state of the thioamide group. | nih.gov |

| Conformational Isomers | Appearance of multiple signal sets in NMR spectra (e.g., in DMSO-d6). | Evidence of slow conformational exchange, such as Z/E isomerization, on the NMR timescale. | cdnsciencepub.com |

Chiroptical Properties and Stereochemical Integrity

The incorporation of a thioamide linkage into a peptide backbone imparts unique chiroptical properties and introduces a significant challenge regarding the maintenance of stereochemical integrity.

Chiroptical Properties: Thioamides serve as useful spectroscopic labels in circular dichroism (CD) studies. nih.govresearchgate.net The substitution of sulfur for oxygen results in a red-shifted π→π* electronic transition (to ~260 nm) and a distinct n→π* transition. nih.govbiorxiv.org These transitions give rise to characteristic CD bands, often observed around 280 nm and 330 nm, which are sensitive to the local conformational environment of the thioamide bond. nih.govresearchgate.net This unique CD signature can be used to monitor local conformational changes within a peptide or protein that may not be detectable by far-UV CD, which primarily reflects global secondary structure. nsf.govnih.gov The red-shifted absorption also allows for the selective photoisomerization of the thiopeptide bond from its predominant trans conformation to a cis state upon irradiation with ~260 nm light, enabling its use as a photoswitch to control peptide conformation. nih.gov

Stereochemical Integrity: A major synthetic challenge in thiopeptide chemistry is the propensity of the thioamide residue's α-carbon to undergo epimerization (racemization) during solid-phase peptide synthesis (SPPS). nsf.govamazonaws.com This loss of stereochemical integrity is particularly pronounced under the basic conditions required for the removal of the N-terminal Fluorenylmethyloxycarbonyl (Fmoc) protecting group. nsf.govamazonaws.com The increased acidity of the α-proton in a thioamide residue, compared to its amide counterpart, facilitates its abstraction by the base (e.g., piperidine), leading to the formation of a planar enethiolate intermediate and subsequent loss of the original stereochemistry. nsf.govchemrxiv.org This problem often limits the placement of thioamides to positions near the C-terminus of a peptide to minimize the number of basic deprotection steps following its incorporation. amazonaws.com

To address this critical issue, researchers have developed strategies to protect the thioamide's stereocenter during peptide elongation. nsf.govchemrxiv.orgchemrxiv.org One effective method involves the reversible protection of the thioamide as a thioimidate. nsf.govchemrxiv.org This modification reduces the acidity of the α-proton, rendering it significantly more resistant to base-catalyzed epimerization. nsf.gov This protection strategy can be seamlessly integrated into the standard SPPS workflow and is analogous to the use of side-chain protecting groups for other amino acids. chemrxiv.org For example, in the synthesis of the peptide AAKAFSAKFG, significant epimerization (22%) was observed at the thioamide residue when left unprotected, whereas the thioimidate protection strategy reduced this to less than 0.01%. chemrxiv.org After the full peptide has been assembled, the thioimidate is converted back to the thioamide, yielding a final product with high stereochemical purity. nih.gov

| Peptide Sequence (Thioamide at Phe) | Synthesis Strategy | Epimerization at Thioamide Residue (%) | References |

|---|---|---|---|

| AAKAF(ψCS-N)SAKFG | Unprotected Thioamide | 22% | chemrxiv.org |

| AAKAF(ψCS-N)SAKFG | Thioimidate Protection | <0.01% | chemrxiv.org |

Applications in Advanced Organic Chemistry and Chemical Biology Research

Peptide and Protein Engineering

Boc-l-leucine thioamide serves as a critical reagent in the field of peptide and protein engineering. Its use allows for the precise modification of peptide backbones, enabling the synthesis of complex biomolecules with tailored functions and enhanced properties.

This compound is an essential building block for constructing peptides and proteins with site-specific backbone modifications. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), a methodology developed by Bruce Merrifield. peptide.compeptide.com In Boc-based SPPS, the Boc group protects the N-terminus of the amino acid and is removed with an acid, such as trifluoroacetic acid (TFA), to allow for the coupling of the next amino acid in the sequence. peptide.compeptide.comspringernature.com

However, the acid-lability of the thioamide bond itself presents a challenge for traditional Boc chemistry, which often uses hazardous hydrogen fluoride (B91410) (HF) for the final cleavage step, as this can degrade the thioamide. springernature.comnih.gov Consequently, Fmoc-based SPPS is often preferred for creating thioamide-containing peptide fragments. nih.gov

For the assembly of larger, more complex protein structures, these synthetically produced thioamide-containing peptide fragments can be joined with other synthetic or recombinantly expressed protein fragments using Native Chemical Ligation (NCL). nih.govnih.gov NCL is a powerful technique that allows for the chemoselective joining of a peptide with a C-terminal thioester to another peptide that has an N-terminal cysteine residue. nih.gov Researchers have successfully demonstrated that thioamides are compatible with NCL conditions, enabling the generation of large proteins with precisely placed thioamide labels for functional and structural studies. nih.govnih.gov

A significant advantage of substituting a standard amide bond with a thioamide bond is the enhanced resistance of the resulting peptide to proteolytic degradation. nih.govnsf.govnih.govnih.gov Proteases, enzymes that cleave peptide bonds, often exhibit reduced activity towards thioamide linkages. This increased stability is crucial for the development of peptide-based research tools and potential therapeutics, as it prolongs their functional lifetime in biological systems. nih.govnih.gov

A notable study demonstrated the rational design of thioamide-stabilized peptides as selective inhibitors for cathepsin L (Cts L), a cysteine protease. nih.govrsc.org By strategically placing a single thioamide substitution within a good peptidyl substrate, researchers were able to convert it into a potent inhibitor. One particular peptide, RS1A, was not only a sub-micromolar inhibitor of Cts L but was also stabilized against proteolysis by a panel of five different cathepsins. nih.govrsc.org This highlights the potential of using thioamide substitution as a tool to create robust and specific peptide-based inhibitors for research purposes. nih.gov

| Protease | Proteolytic Stability of RS1A | Inhibition Specificity of RS1A |

|---|---|---|

| Cathepsin L (Cts L) | Stabilized | Potent Inhibitor (KI in sub-micromolar range) |

| Cathepsin V (Cts V) | Stabilized | Weak Inhibitor (>25-fold less potent than vs. Cts L) |

| Cathepsin K (Cts K) | Stabilized | Weak Inhibitor (>25-fold less potent than vs. Cts L) |

| Cathepsin S (Cts S) | Stabilized | Weak Inhibitor (>25-fold less potent than vs. Cts L) |

| Cathepsin B (Cts B) | Stabilized | Weak Inhibitor (>25-fold less potent than vs. Cts L) |

The unique properties of the thioamide bond make it an invaluable tool for investigating the complex processes of protein folding and conformational dynamics. nih.govnsf.govnih.govnih.gov The substitution of an amide's oxygen with a larger sulfur atom alters the electronic structure and hydrogen bonding capabilities of the peptide backbone. nsf.gov Thioamides are poorer hydrogen bond acceptors compared to their amide counterparts, which allows researchers to probe the contribution of specific hydrogen bonds to protein stability and folding. nsf.gov

Furthermore, the rotational barrier around a thioamide bond is approximately 2-3 kcal/mol higher than that of a standard amide bond. upc.eduresearchgate.net This increased rigidity can be used to perturb secondary structures and study the energetic landscape of protein folding. nih.gov By incorporating thioamides at specific sites, scientists can monitor local conformational changes and gain insights into the folding pathways of proteins, such as the misfolding of α-synuclein, which is associated with amyloid diseases. nih.gov Studies on proteins like calmodulin have shown that thioamide substitutions can have stabilizing or destabilizing effects depending on their placement, providing a method to modulate protein structure and thermostability. nih.gov

The distinct spectroscopic properties of the thioamide group allow it to function as an intrinsic probe for monitoring protein structure and interactions without the need for bulky external labels. nsf.govnih.govnih.gov The O-to-S substitution results in a significant red-shift in the absorption spectrum of the peptide bond. nih.gov

This shift creates unique spectroscopic handles:

UV-Vis Spectroscopy: The thioamide C=S bond has a characteristic UV absorption maximum around 265 nm, distinct from the amide C=O bond's absorption at approximately 220 nm. nsf.gov

Circular Dichroism (CD): Thioamides introduce new CD bands at around 280 nm and 330 nm, which are sensitive to the local conformation of the peptide backbone. nih.gov

Fluorescence Quenching: Thioamides are effective fluorescence quenchers. nih.govnih.gov This property can be exploited in Förster Resonance Energy Transfer (FRET) or photo-induced electron transfer experiments to monitor protein folding, conformational changes, or peptide-protein binding events in real-time. nih.govnih.gov For example, the quenching of a tryptophan residue's fluorescence by a nearby thioamide can provide distance-dependent information about protein structure. nih.gov

These spectroscopic features enable the use of thioamide-containing peptides as sensitive biosensors to track protein activity and interactions. nih.gov

| Property | Amide (C=O) | Thioamide (C=S) | Application |

|---|---|---|---|

| UV Absorption Max (π → π*) | ~200-220 nm | ~260-265 nm nsf.govnih.gov | Selective excitation of thioamide bond |

| Circular Dichroism (CD) | Standard peptide signals | New bands at ~280 & 330 nm nih.gov | Monitoring local conformational changes |

| Fluorescence | Non-quenching | Effective quencher nih.govnih.gov | Probing protein folding and binding via FRET |

In medicinal chemistry and chemical biology research, thioamide analogs of bioactive peptides are synthesized to study biological pathways. upc.edu For example, thioamide-containing analogs of leucine (B10760876) enkephalin have been synthesized to explore their structure-activity relationships. researchgate.net By replacing specific amide bonds with thioamides, researchers can investigate how changes in hydrogen bonding and rotational freedom at that position affect the peptide's ability to interact with its biological targets. This approach aids in the development of research tools for modulating protein-protein interactions and other cellular processes, providing insights into their mechanisms without a direct clinical focus.

The unique photochemical properties of the thioamide bond enable its use as a photoswitch, allowing for the light-induced control of peptide conformation. nih.gov The π → π* electronic transition in a thioamide occurs at a longer wavelength (~260 nm) compared to a standard amide bond (~200 nm). nih.gov This allows for the selective excitation of the thioamide bond with UV light.

Enzyme Studies and Mechanistic Probes

The substitution of an amide bond with a thioamide introduces minimal steric perturbation while significantly altering the electronic and hydrogen-bonding properties of the peptide backbone. nih.govnih.gov This unique characteristic makes thioamide-containing peptides, including those derived from Boc-l-leucine, valuable tools for investigating enzyme mechanisms and activities, exclusive of assessing therapeutic outcomes.

Thioamide Peptides as Substrates for Protease Activity Studies

Thioamide-containing peptides serve as innovative substrates for monitoring protease activity. The thioamide group can function as a fluorescence quencher, allowing for the design of "turn-on" fluorescent probes. upenn.edursc.orgnih.govacs.org In these probes, a fluorophore is placed on the opposite side of the scissile bond from the thioamide. rsc.org Upon enzymatic cleavage of the peptide, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence. upenn.edursc.org This method has been successfully applied to study a wide range of proteases, including serine, cysteine, carboxyl, and metalloproteases. nih.govacs.orgnih.govacs.org

The minimal size of the thioamide group is a significant advantage over larger, bulkier probes that may interfere with the kinetics of proteolysis. upenn.edunih.gov This allows for more accurate, real-time monitoring of enzyme activity in various settings, from purified enzyme kinetics to complex biological mixtures like cell lysates. upenn.edunih.gov For instance, studies involving cathepsin L, a cysteine protease, have utilized thioamide-containing peptides to understand substrate specificity. In designing substrates for cathepsin L, leucine was identified as a preferred amino acid at the P3 position. nih.gov

Systematic studies have been conducted to determine the effects of thioamide placement at different positions within a peptide substrate on the rate of proteolysis by various enzymes. nih.govacs.org For trypsin, a serine protease, placing a thioamide at the P1 position significantly impacts proteolysis. acs.org In the case of chymotrypsin, another serine protease, thioamidation at both the P1 and P2 positions was found to retard proteolysis by over 100-fold. acs.org

| Protease | Thioamide Position | Effect on Proteolysis |

| Trypsin | P1 | Significant impact |

| Chymotrypsin | P1 and P2 | >100-fold retardation |

| Cathepsin L | P1 | High level of protease resistance |

This table summarizes the positional effects of thioamide substitution on the activity of different proteases.

Design of Enzyme Inhibitors based on Thioamide Scaffolds

The resistance of the thioamide bond to proteolytic cleavage forms the basis for designing potent and specific enzyme inhibitors. nih.govrsc.org By strategically placing a thioamide group within a peptide sequence that is a good substrate for a target enzyme, the peptide can be converted into a competitive inhibitor. nih.govrsc.org This approach has been particularly successful in developing inhibitors for cathepsins, a family of cysteine proteases. nih.gov

For example, a peptide, RS1A, containing a thioamide substitution, was designed to be resistant to proteolysis by five different cathepsins (L, V, K, S, and B) while specifically inhibiting cathepsin L with a Ki value of 1.11 ± 0.22 μM. nih.gov This peptide demonstrated over 25-fold greater specificity for cathepsin L compared to the other cathepsins tested. nih.govrsc.org Further studies showed that this stabilized peptide could inhibit cathepsin L activity in human liver carcinoma lysates with an IC50 of 19 μM. nih.govrsc.org

The conversion of good peptidyl substrates into inhibitors is achieved by a single thioamide substitution, which renders the substrate inert to cleavage without forming a covalent bond with the enzyme. nih.gov This strategy offers a rational approach to designing stabilized, specific peptidyl protease inhibitors. nih.govrsc.org

| Thioamide Peptide | Target Enzyme | Inhibition Constant (Ki) | Specificity |

| RS1A | Cathepsin L | 1.11 ± 0.22 μM | >25-fold vs. Cts V, K, S, B |

| K S 3A | Cathepsin L | 0.60 ± 0.15 μM | N/A |

| R S 3A | Cathepsin L | 0.52 ± 0.12 μM | N/A |

This table presents the inhibition constants of various thioamide-based peptides against Cathepsin L. nih.gov

Supramolecular Chemistry and Materials Science

The distinct physicochemical properties of the thioamide group, such as its altered hydrogen bonding capabilities, increased rotational barrier, and affinity for metals, make it a valuable component in the design of novel supramolecular assemblies and materials. nih.gov

Self-Assembly Properties of Thioamide-Containing Systems

The substitution of an amide with a thioamide can significantly influence the self-assembly properties of peptides. The thioamide's C=S bond is longer than an amide's C=O bond, and the sulfur atom has a larger van der Waals radius than oxygen. nih.gov These differences, combined with a higher rotational barrier for the C-N bond, can reduce the conformational flexibility of the peptide backbone. nih.gov

Coordination Chemistry of Thioamide Ligands with Metals

Thioamides exhibit a greater affinity for certain metals compared to amides, making them versatile ligands in coordination chemistry. nih.govresearchgate.net The sulfur atom of the thioamide group can coordinate with a variety of transition metals, including Fe(II), Co(II), Ni(II), Cu(II), and Zn(II). researchgate.net The coordination can occur through the sulfur atom, the nitrogen atom, or both, leading to the formation of diverse complex structures with different geometries, such as octahedral, square-planar, and tetrahedral. researchgate.net

The tautomeric form of the thioamide ligand (thionic vs. thiol) can influence the stereochemistry of the resulting metal complex. ucj.org.ua For example, the thionic form tends to promote a trans-position of thioureas in square-planar complexes of 3d and 4d metals, while the thiol form favors a cis-position. ucj.org.ua Thioamides have been incorporated into pincer ligands, which are tridentate ligands that bind to a metal in a claw-like fashion. acs.org The resulting thioamide-containing pincer complexes have shown applications in catalysis. acs.org

Potential in Chemical Sensor Development

The unique coordination properties of thioamides make them promising candidates for the development of chemical sensors. springerprofessional.de The interaction of a thioamide-containing ligand with a specific metal ion can lead to a detectable signal, such as a change in color or fluorescence. Coordination networks based on N,S-mixed coordination have been shown to selectively detect Fe3+ ions. researcher.life The versatility in the coordination states of thioamide ligands, including monodentate, bridging, and chelating modes, allows for the design of sensors with high selectivity and sensitivity for various metal ions. springerprofessional.de

Therefore, section 5.4 of the article, focusing on the applications of this compound in organocatalysis and asymmetric synthesis, cannot be provided at this time due to the absence of relevant research data.

Future Directions and Emerging Research Avenues

Development of Novel Thioamidation Reagents and Methodologies

The synthesis of thioamides, including Boc-l-leucine thioamide, has traditionally relied on thionating agents like Lawesson's Reagent or phosphorus pentasulfide to convert amides or carbonyls into the corresponding thiocarbonyls. chemrxiv.orgrsc.org While effective, these classic methods are giving way to more sophisticated and milder strategies that offer greater efficiency and substrate scope.

Recent advancements have focused on one-pot syntheses and the development of novel reagents. For instance, methods using elemental sulfur in combination with amines and an activating agent have emerged as a scalable and versatile approach. chemrxiv.org One such strategy involves the reaction of α-keto acids with amines and dodecanethiol-activated sulfur, which, after decarboxylation, yields the desired thioamide with a low degree of epimerization. chemrxiv.org Another innovative one-pot method utilizes thiolphosphonate and trichlorosilane (B8805176) to directly link natural amino acids, forming thioamide peptides with minimal racemization. researchgate.net

Furthermore, the development of activated thiocarbonyl reagents, such as thioacylbenzimidazolones, provides stable intermediates for peptide synthesis. chemrxiv.org Research is also exploring silver-promoted coupling reactions, where a thioamide is coupled with a carboxylic acid to form an isoimide (B1223178) intermediate. unimelb.edu.au This intermediate can then be rearranged to form a stable peptide bond, offering a new pathway for peptide synthesis and ligation. unimelb.edu.au These emerging methodologies promise to make the synthesis of complex thioamidated molecules more accessible and efficient. chemrxiv.org

Table 1: Selected Thioamidation Reagents and Methods

| Reagent/Method | Description | Key Features |

|---|---|---|

| Lawesson's Reagent | A classic thionating agent used to convert carbonyls to thiocarbonyls. rsc.org | Widely used but can require harsh conditions. |

| Phosphorus Pentasulfide | An efficient reagent for the thionation of a variety of aromatic and aliphatic nitriles and amides. organic-chemistry.org | High-yielding and rapid for many substrates. organic-chemistry.org |

| Elemental Sulfur Methods | Involves reacting arylalkyl ketones, aldehydes, or acids with elemental sulfur and an amine (Willgerodt-Kindler reaction and variations). chemrxiv.org | Expanded substrate scope and avoids harsh phosphorus reagents. chemrxiv.org |

| Silver(I)-Promoted Coupling | Couples thioamides with carboxylic acids via an isoimide intermediate, which rearranges to an imide and can be hydrolyzed to a native amide bond. unimelb.edu.au | Offers a novel, traceless method for peptide ligation and macrocyclization. unimelb.edu.au |

| Thioacyl-benzotriazoles | Activated thioamide monomers used in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govnih.gov | Compatible with standard Fmoc-SPPS conditions, allowing for site-specific incorporation. nih.gov |

Exploration of Thioamides in Unnatural Amino Acid Mutagenesis

Thioamides are finding significant application as probes in unnatural amino acid (UAA) mutagenesis, a powerful technique for studying protein structure and function. nih.govupenn.edu By replacing a standard amide bond with a thioamide at a specific site, researchers can introduce a minimally disruptive probe to investigate protein dynamics. upenn.edu The thioamide's unique spectroscopic properties are central to this application.

A key area of exploration is the use of thioamides as fluorescence quenchers. nih.govupenn.edu When placed in proximity to a fluorescent unnatural amino acid, such as p-cyanophenylalanine (Cnf), the thioamide can quench its fluorescence through Förster Resonance Energy Transfer (FRET) or electron transfer. nih.govnih.gov The efficiency of this quenching is highly dependent on the distance and orientation between the thioamide and the fluorophore, making it an exquisite reporter of conformational changes in a protein. nih.gov This approach allows for real-time monitoring of protein folding, misfolding, and binding events. nih.gov

Studies have shown that the effect of a thioamide substitution on protein stability can vary, being destabilizing, neutral, or even stabilizing depending on its location within α-helical or β-sheet structures. upenn.edu This highlights the importance of carefully selecting the substitution site. The combination of UAA mutagenesis to incorporate the fluorescent amino acid and solid-phase synthesis or native chemical ligation to introduce the thioamide-containing peptide segment enables the creation of precisely labeled, full-length proteins for these detailed biophysical studies. nih.gov

Integration of Thioamide Chemistry with Advanced Bioconjugation Techniques

The chemical stability and unique reactivity of the thioamide group make it highly compatible with modern bioconjugation strategies, most notably Native Chemical Ligation (NCL). nih.gov NCL is a cornerstone technique for assembling large proteins from smaller synthetic or expressed peptide fragments. Research has demonstrated that thioamide-containing peptides, whether bearing an N-terminal cysteine or a C-terminal thioester, are fully compatible with NCL reaction conditions. nih.gov This allows for the seamless incorporation of thioamide probes into large, complex proteins that are inaccessible by direct solid-phase synthesis. nih.gov

This compatibility is crucial for creating semi-synthetic proteins. For example, a protein fragment containing a fluorescent unnatural amino acid can be expressed in E. coli, while a smaller peptide containing a thioamide is synthesized chemically. The two pieces can then be joined using NCL to produce a full-length protein labeled with a FRET pair. nih.gov Furthermore, thioamides have been shown to be compatible with thiazolidine (B150603) protection of an N-terminal cysteine, a strategy that enables sequential NCL reactions for the assembly of multi-domain proteins. nih.gov

Beyond NCL, new ligation methods are being developed that directly exploit thioamide reactivity. Silver-promoted coupling reactions, for instance, can be used for peptide ligation and even for the site-specific preparation of post-translationally modified peptides, such as N-glycosylated peptides, by directing the activation of specific residues like aspartate. unimelb.edu.auunimelb.edu.au These integrations of thioamide chemistry with advanced ligation technologies are dramatically expanding the toolkit for creating custom-designed proteins with novel functions. unimelb.edu.au

Expanding Applications in Protein Science and Advanced Materials (non-clinical)

The utility of thioamides extends beyond their role as spectroscopic probes into broader applications in protein science and the development of advanced materials. In protein science, the substitution of an amide with a thioamide can be used to rationally perturb the hydrogen-bonding network that dictates a protein's secondary and tertiary structure. nih.govnih.gov This allows researchers to dissect the contribution of specific backbone hydrogen bonds to protein folding, stability, and function. nih.gov This approach has been applied to study the misfolding pathways of amyloid proteins, such as α-synuclein, which are associated with neurodegenerative diseases. nih.gov

Another emerging application is the use of thioamides as photoswitches. nih.gov The thiopeptide bond can be isomerized from its typical trans conformation to a cis conformation upon irradiation with UV light. nih.gov This photochemical property allows for external control over peptide and protein conformation, enabling the development of photoswitchable enzymes or binding domains.

In the realm of advanced materials, the principles of thioamide chemistry are being explored to control the properties of surfaces and polymers. The ability to modify reactive groups on solid supports is crucial for creating high-density microarrays and biosensors. google.com The distinct reactivity and metal-binding affinity of thioamides compared to amides can be exploited to create novel functional materials. nih.gov As synthetic methodologies become more robust, the incorporation of thioamide building blocks like this compound into polymers and other macromolecules will offer a new strategy for tuning material properties for a wide range of non-clinical applications.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation / Synonym |

|---|---|

| This compound | - |

| Lawesson's Reagent | LR |

| Phosphorus pentasulfide | P₄S₁₀ |

| p-cyanophenylalanine | Cnf |

| α-synuclein | αS |

| Boc-Phe-Leu-OBzl | - |

| Boc-Tyr(Bzl)-Gly-Gly-OH | - |

| Anisole | - |

| Dodecanethiol | - |

| Trichlorosilane | - |

| Cysteine | Cys |

| Aspartate | Asp |

| N-Boc protected amino acid | - |

| o-phenylenediamine | - |

| 1,1'-carbonyldi(1,2,4-triazole) | CDT |

| Phosgene | - |

| Triphosgene | - |

| tert-Butyloxycarbonyl | Boc |

| Fluorenylmethyloxycarbonyl | Fmoc |

Q & A

Q. What are the standard synthetic protocols for preparing Boc-L-leucine thioamide, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is typically synthesized via thionation of the corresponding amide using reagents like Lawesson’s reagent or P4S10. Key parameters include solvent choice (e.g., anhydrous toluene or THF), temperature (60–80°C), and reaction time (6–12 hours). Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and HPLC is critical to confirm thioamide formation (C=S stretch at ~1250 cm<sup>−1</sup> in IR) and assess purity . For reproducibility, ensure inert atmosphere conditions and stoichiometric control to minimize byproducts like oxidized sulfur species.

Q. How should researchers validate the structural identity of this compound when discrepancies arise in spectroscopic data?

Methodological Answer: Discrepancies in NMR or IR data often stem from residual solvents, tautomerism, or impurities. Cross-validate using:

- 2D NMR (HSQC, HMBC) to confirm connectivity.

- Mass spectrometry (HRMS) for exact mass verification.

- X-ray crystallography (if crystalline) for unambiguous structural assignment.

Compare results with literature benchmarks for Boc-protected thioamides and rule out common artifacts (e.g., moisture-induced hydrolysis) .

Intermediate Research Questions

Q. What strategies optimize this compound’s stability during peptide coupling reactions?

Methodological Answer: Thioamides are prone to oxidation and nucleophilic degradation. Stabilization strategies include:

- Low-temperature reactions (0–4°C) in anhydrous DMF or DCM.

- In situ protection with scavengers like tris(2-carboxyethyl)phosphine (TCEP) to inhibit disulfide formation.

- Stepwise coupling using HATU/DIPEA activation to minimize exposure to basic conditions. Monitor reaction progress via LC-MS to detect degradation intermediates .

Q. How can researchers resolve contradictions in reported bioactivity data for thioamide-containing peptides?

Methodological Answer: Contradictions often arise from variations in assay conditions (e.g., buffer pH, cell lines). To resolve discrepancies:

- Replicate experiments under standardized protocols (e.g., fixed peptide concentration, controlled redox environment).

- Use orthogonal assays (e.g., SPR for binding affinity vs. cellular uptake assays).

- Perform meta-analyses of published data to identify confounding variables (e.g., thioamide’s impact on secondary structure) .

Advanced Research Questions

Q. What mechanistic insights explain the altered pharmacokinetics of this compound compared to its amide analog?

Methodological Answer: Thioamides exhibit increased metabolic stability due to resistance to proteases but reduced membrane permeability. Investigate via:

- Molecular dynamics simulations to compare hydrogen-bonding patterns.

- In vitro permeability assays (e.g., Caco-2 monolayers) with/without efflux inhibitors.

- Metabolomics profiling (LC-HRMS) to identify phase I/II metabolites. Correlate findings with in vivo pharmacokinetic studies in model organisms .

Q. How can computational modeling guide the design of this compound derivatives for targeted drug delivery?

Methodological Answer: Leverage in silico tools:

- Docking studies (AutoDock Vina) to predict interactions with target receptors (e.g., integrins).

- QSAR models to optimize logP and polar surface area for blood-brain barrier penetration.

- Free-energy perturbation (FEP) calculations to assess thermodynamic stability of thioamide-peptide complexes. Validate predictions with SPR and cryo-EM structural data .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-response data in thioamide-based cytotoxicity studies?

Methodological Answer: Use nonlinear regression (e.g., GraphPad Prism) to fit IC50 values via a four-parameter logistic model. Account for heteroscedasticity with weighted least squares. For reproducibility:

- Report Hill slopes and 95% confidence intervals.

- Include positive controls (e.g., cisplatin) and normalize data to vehicle-treated cells.

- Share raw datasets in supplementary materials with metadata (e.g., cell passage number, assay plate layout) .

Q. How should researchers address batch-to-batch variability in this compound synthesis?

Methodological Answer: Implement quality-by-design (QbD) principles:

- Design of Experiments (DoE) to identify critical process parameters (e.g., reagent purity, mixing speed).

- In-line PAT tools (e.g., FTIR spectroscopy) for real-time monitoring.

- Stability-indicating methods (e.g., stress testing under heat/humidity) to establish shelf-life .

Emerging Research Directions

Q. What novel applications exist for this compound in bioconjugation or probe development?

Methodological Answer: Thioamides serve as:

- Photoaffinity labels : Incorporate UV-crosslinkable groups (e.g., diazirine) for target identification.

- FRET probes : Exploit thioamide’s quenchable fluorescence in peptide scaffolds.

- Metal chelators : Utilize sulfur’s coordination capacity for radiopharmaceuticals. Prioritize orthogonal functionalization to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.